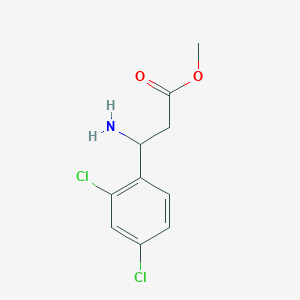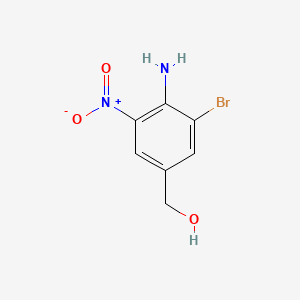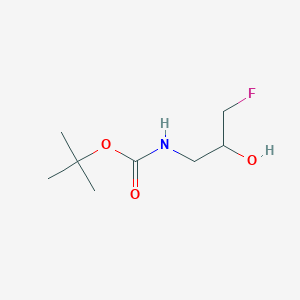![molecular formula C18H20N2O2S B12454484 2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12454484.png)
2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide is an organic compound with a complex structure that includes a benzamide core, a phenylsulfanyl group, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 2-aminobenzamide with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-{[(Phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfanyl group can interact with hydrophobic pockets, while the benzamide core can form hydrogen bonds with amino acid residues in the target protein .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(Phenylsulfanyl)acetyl]amino}benzamide: Lacks the isopropyl group, which may affect its solubility and binding properties.
N-(Propan-2-yl)benzamide: Lacks the phenylsulfanyl group, which may reduce its potential interactions with hydrophobic pockets in target proteins.
Uniqueness
2-{[(Phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide is unique due to the presence of both the phenylsulfanyl and isopropyl groups. These functional groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C18H20N2O2S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-[(2-phenylsulfanylacetyl)amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H20N2O2S/c1-13(2)19-18(22)15-10-6-7-11-16(15)20-17(21)12-23-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21) |
Clave InChI |
IYUDLJLMCWUFLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B12454415.png)

![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)





![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12454467.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide](/img/structure/B12454474.png)

